Pevonedistat (MLN4924) is a small molecule inhibitor of the Neural precursor cell-expressed developmentally downregulated 8 (NEDD8)-activating enzyme (NAE), an enzyme critical for the activation of NEDD8. [] NEDD8 is a ubiquitin-like protein that modifies cullin-RING ligases (CRLs), a family of E3 ubiquitin ligases, through a process known as neddylation. [, , , , , ] CRLs are responsible for the ubiquitination and subsequent degradation of various proteins involved in critical cellular processes, including cell cycle regulation, DNA replication, signal transduction, and stress responses. [, , , , ] Pevonedistat selectively targets the NEDD8 conjugation pathway, ultimately leading to the accumulation of CRL substrates and interference with various cellular functions. [, , , , ] The compound has demonstrated potent antitumor activity in pre-clinical models of various cancers, including hematologic malignancies and solid tumors. [, , , , , , ]
Pevonedistat, also known as MLN4924, is a novel small molecule that acts as a selective inhibitor of the NEDD8-activating enzyme. This compound is currently under investigation for its therapeutic potential in various malignancies, particularly due to its ability to disrupt protein neddylation, a post-translational modification critical for the function of numerous proteins involved in cell cycle regulation and apoptosis.
Pevonedistat was developed by Millennium Pharmaceuticals and is classified as an investigational drug. It belongs to the category of neddylation inhibitors, which target the NEDD8-activating enzyme, a key regulator in the ubiquitin-proteasome pathway. This pathway is essential for protein degradation and cellular homeostasis, making Pevonedistat a compound of interest in cancer research and therapy .
The synthesis of Pevonedistat involves complex organic chemistry techniques aimed at creating a compound that can effectively inhibit the NEDD8-activating enzyme. While specific proprietary synthesis routes are not publicly detailed, it generally includes:
Pevonedistat has a well-defined molecular structure characterized by its specific functional groups that facilitate its interaction with the NEDD8-activating enzyme. The molecular formula is , with a molecular weight of approximately 287.3 g/mol. The structure features:
The three-dimensional conformation of Pevonedistat allows it to fit into the active site of the NEDD8-activating enzyme, inhibiting its function effectively .
Pevonedistat primarily functions through its ability to inhibit neddylation reactions. The key reactions include:
The mechanism through which Pevonedistat exerts its effects involves several steps:
Pevonedistat exhibits several notable physical and chemical properties:
These properties are essential for formulating Pevonedistat for clinical use .
Pevonedistat is being explored for various applications in oncology due to its unique mechanism of action:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3